N-Trimethylsilylmethyl-phthalimide
Overview
Description
N-Trimethylsilylmethyl-phthalimide, also known as Phthalimidomethyl-trimethylsilane, is a chemical compound with the empirical formula C12H15NO2Si . It has a molecular weight of 233.34 .
Molecular Structure Analysis
The molecular structure of N-Trimethylsilylmethyl-phthalimide is represented by the SMILES stringCSi(C)CN1C(=O)c2ccccc2C1=O
. This indicates that the molecule contains a phthalimide core with a trimethylsilylmethyl group attached. Physical And Chemical Properties Analysis
N-Trimethylsilylmethyl-phthalimide has a boiling point of 76-77 °C at 0.01 mmHg and a melting point of 25-27 °C .Scientific Research Applications
Synthetic Potential in N-heterocycle Synthesis :
- Phthalimide photochemistry, including N-(trimethylsilylmethyl)phthalimide, plays a significant role in the development of new methods for N-heterocycle synthesis. This involves reactions initiated by single electron transfer (SET) from silicon-containing electron donors to excited states of phthalimides, leading to photoaddition and photocyclization processes (Yoon & Mariano, 2001).
Catalysis in Organic Synthesis :
- Potassium phthalimide-N-oxyl, in combination with N-(trimethylsilylmethyl)phthalimide, has been used as an efficient catalyst for cyanosilylation of carbonyl compounds. This process is significant due to its high yields, compatibility with other functional groups, and simplicity in operation (Dekamin et al., 2008).
Macrocyclic Polyether, Polythioether, and Polyamide Synthesis :
- Irradiation of phthalimides containing N-linked omega-trimethylsilylmethyl-substituted chains results in the efficient production of macrocyclic polyether, polythioether, and polysulfonamide products. These photocyclization reactions follow sequential SET-desilylation pathways (Yoon et al., 2001).
Photocyclization Reactions in Organic Chemistry :
- Studies on N-[(N-trimethylsilylmethyl) aminoalkyl] phthalimides have explored SET induced photocyclization reactions. These photocyclizations produce cyclized products with potential applications in synthesizing medium and large ring heterocyclic compounds (Yoon et al., 1997).
Nickel-Catalyzed Transformations in Organic Synthesis :
- Nickel-catalyzed reactions involving phthalimides and trimethylsilyl-substituted alkynes have been developed to provide isoindolinones, displaying unique mechanistic features such as decarbonylation and alkylidenation (Shiba et al., 2013).
Synthesis of Thermally Stable Aromatic Poly(amide-imide)s :
- The synthesis of new soluble and thermally stable aromatic poly(amide-imide)s based on N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide demonstrates the role of phthalimide in enhancing solubility, crystallinity, and thermal stability in polymers (Behniafar & Banihashemi, 2004).
Future Directions
While specific future directions for N-Trimethylsilylmethyl-phthalimide were not found, phthalimide derivatives are an area of active research, with potential applications in medicinal chemistry . The development of new drugs often involves the combination of different pharmacophoric nuclei, a strategy that could potentially be applied to N-Trimethylsilylmethyl-phthalimide .
properties
IUPAC Name |
2-(trimethylsilylmethyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2Si/c1-16(2,3)8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUSEQGNRUIRAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293862 | |
Record name | N-Trimethylsilylmethyl-phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trimethylsilylmethyl)phthalimide | |
CAS RN |
18042-62-1 | |
Record name | NSC92700 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Trimethylsilylmethyl-phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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